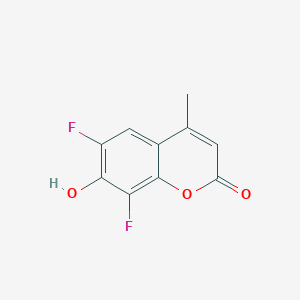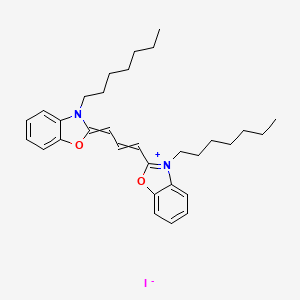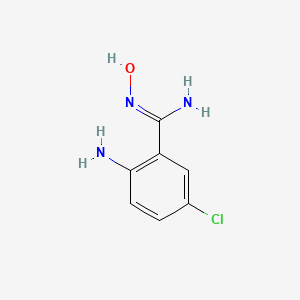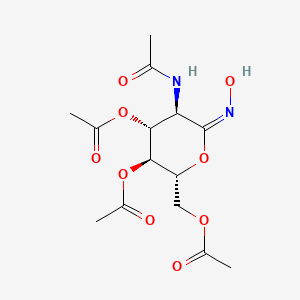
β-py-C10-PG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-py-C10-PG, also known as pyrenedecanoyl glycerophosphocholine, is a fluorescent phospholipid analog. This compound is used extensively in scientific research to study lipid bilayer structures and dynamics. It is particularly valuable for its ability to interact with various enzymes and receptors involved in lipid metabolism and cell signaling .
Méthodes De Préparation
The synthesis of β-py-C10-PG involves the reaction of pyrophosphate with a C10 fatty acid chain and propylene glycol. This reaction results in the formation of a stable compound that can be used for various scientific research applications
Analyse Des Réactions Chimiques
β-py-C10-PG undergoes various chemical reactions, including interactions with enzymes and receptors involved in lipid metabolism and cell signaling. It has been shown to interact with extrinsic species such as calcium ions, platelet-activating factor, drugs, membrane-associated proteins, and ethanol . These interactions can affect the structure and dynamics of lipid bilayers. Common reagents and conditions used in these reactions include calcium ions and various drugs that influence lipid metabolism.
Applications De Recherche Scientifique
β-py-C10-PG is widely used in scientific research for its ability to elucidate the effects of extrinsic species on lipid bilayer structure and dynamics. It has applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a probe for studying lipid metabolism and signaling. In biology, it helps in understanding the interactions between lipids and proteins. In medicine, it is used to study the effects of drugs on lipid bilayers. In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of β-py-C10-PG involves its interaction with enzymes and receptors involved in lipid metabolism and cell signaling. It can affect the structure and dynamics of lipid bilayers by interacting with extrinsic species such as calcium ions, platelet-activating factor, drugs, membrane-associated proteins, and ethanol . These interactions can influence the activity of enzymes and receptors, leading to changes in lipid metabolism and cell signaling pathways.
Comparaison Avec Des Composés Similaires
β-py-C10-PG is unique in its ability to interact with various enzymes and receptors involved in lipid metabolism and cell signaling. Similar compounds include other fluorescent phospholipid analogs such as pyrenedecanoyl glycerophosphocholine (β-py-C10-HPC) and other phospholipids with labeled head groups . These compounds also interact with lipid bilayers and are used in similar research applications, but this compound is particularly valuable for its stability and specific interactions with extrinsic species.
Propriétés
Numéro CAS |
220956-50-3 |
|---|---|
Formule moléculaire |
C48H74NO10P |
Poids moléculaire |
856.09 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B1147984.png)

